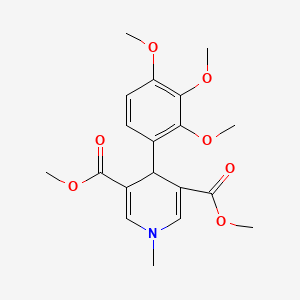![molecular formula C22H28N2O3 B5363321 N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5363321.png)
N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as DPI and is a member of the indanecarboxamide family of compounds. DPI is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP).
Mechanism of Action
The mechanism of action of DPI is primarily through the inhibition of N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, which increases intracellular levels of cAMP. Increased levels of cAMP have been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, increased levels of cAMP have been shown to reduce inflammation and improve clinical outcomes in animal models of IBD.
Biochemical and Physiological Effects
DPI has been shown to have several biochemical and physiological effects, including reducing inflammation, improving lung function, and improving clinical outcomes in animal models of IBD. DPI has also been shown to have a bronchodilatory effect, which may be beneficial in the treatment of asthma and COPD.
Advantages and Limitations for Lab Experiments
One advantage of using DPI in lab experiments is its selectivity for N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide, which allows for the specific targeting of this enzyme. However, one limitation of using DPI is its potential for off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on DPI. One area of interest is the development of more potent and selective N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide inhibitors based on the structure of DPI. Another area of interest is the investigation of the effects of DPI in other disease models, such as rheumatoid arthritis and multiple sclerosis. Finally, the development of DPI as a therapeutic agent for human use is an area of ongoing research.
Synthesis Methods
The synthesis of DPI involves several steps, including the condensation of 2-phenylethylamine and 2-indanone, followed by the reduction of the resulting imine to produce the amine intermediate. This intermediate is then reacted with 2,3-dihydroxypropyl chloride to yield DPI.
Scientific Research Applications
DPI has been extensively studied for its potential therapeutic applications in a variety of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). DPI has been shown to reduce inflammation and improve lung function in animal models of asthma and COPD. In addition, DPI has been shown to reduce inflammation and improve clinical outcomes in animal models of IBD.
properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-2-[methyl(2-phenylethyl)amino]-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-24(12-11-17-7-3-2-4-8-17)22(21(27)23-15-20(26)16-25)13-18-9-5-6-10-19(18)14-22/h2-10,20,25-26H,11-16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEWXIGQTKYFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C2(CC3=CC=CC=C3C2)C(=O)NCC(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5363266.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5363270.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363275.png)
![3-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5363286.png)

![(2R*,3S*,6R*)-3-phenyl-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5363303.png)
![1-phenyl-N-[4-(4-pyridinylmethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5363306.png)

![4-[2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-2-cyanovinyl]-2-methoxyphenyl benzoate](/img/structure/B5363314.png)

![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}glycinamide](/img/structure/B5363331.png)
